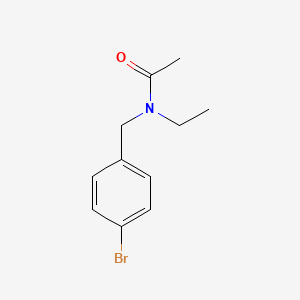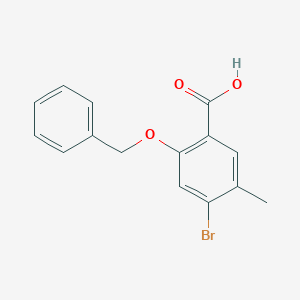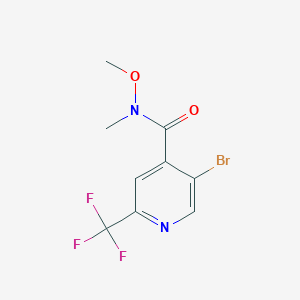
3-O-Acetyl 5,14-Androstadiene-3beta,17beta-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-Acetyl 5,14-Androstadiene-3beta,17beta-diol is a synthetic steroid derivative used primarily in scientific research.
Preparation Methods
The synthesis of 3-O-Acetyl 5,14-Androstadiene-3beta,17beta-diol involves several steps. One common method includes the acetylation of 5,14-Androstadiene-3beta,17beta-diol using acetic anhydride in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial production methods may involve more advanced techniques, such as the use of continuous flow reactors and automated synthesis systems, to scale up the production while maintaining consistency and quality .
Chemical Reactions Analysis
3-O-Acetyl 5,14-Androstadiene-3beta,17beta-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents, leading to the formation of halogenated derivatives
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-O-Acetyl 5,14-Androstadiene-3beta,17beta-diol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other steroid derivatives and as a reference compound in analytical studies.
Biology: This compound is used in studies related to hormone regulation and receptor binding.
Medicine: Research on this compound includes its potential use in developing new therapeutic agents for hormone-related disorders.
Industry: It is used in the development of new materials and as a standard in quality control processes .
Mechanism of Action
The mechanism of action of 3-O-Acetyl 5,14-Androstadiene-3beta,17beta-diol involves its interaction with specific molecular targets, such as androgen receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various biological pathways. This modulation can lead to effects on hormone regulation, cell growth, and differentiation .
Comparison with Similar Compounds
3-O-Acetyl 5,14-Androstadiene-3beta,17beta-diol can be compared with other similar compounds, such as:
5-Alpha-Androstane-3-Beta,17beta-Diol: Known for its role in hormone regulation and anti-inflammatory effects.
3-O-Acetyl-17-O-tert-butyldimethylsilyl 5,14-Androstadiene-3Beta,17Beta-diol: Used in synthetic chemistry for its protective groups and stability.
The uniqueness of this compound lies in its specific acetylation, which can influence its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C21H30O3 |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
[(3S,8R,9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,6,15-16,18-19,23H,5,7-12H2,1-3H3/t15-,16-,18-,19-,20-,21-/m0/s1 |
InChI Key |
BMVMDJLEAWSOBJ-BTEPJHDCSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC=C4[C@@H]3CC=C2C1)O)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4(C(CC=C4C3CC=C2C1)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)-isoindole-1,3-dione](/img/structure/B8316088.png)
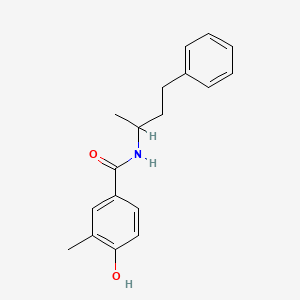
![6-Chloro-2-isopropyl-benzo[d][1,3]oxazin-4-one](/img/structure/B8316101.png)
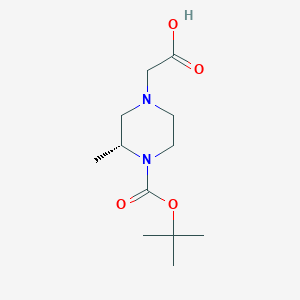
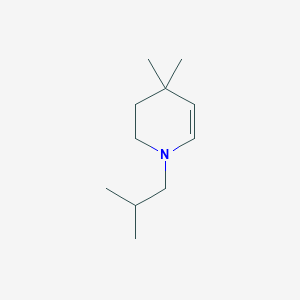
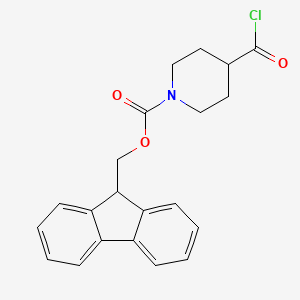
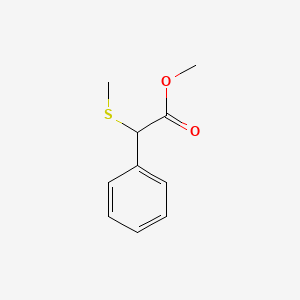
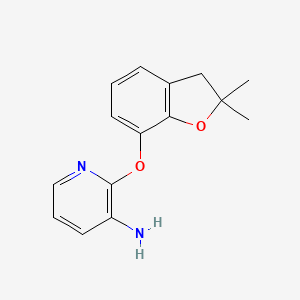
![4-Chlorofuro[3,2-c]pyridine-2-sulfonamide](/img/structure/B8316154.png)
